molecular formula C9H20ClNO B2661301 (3-Tert-butylpyrrolidin-3-yl)methanol;hydrochloride CAS No. 2260931-39-1

(3-Tert-butylpyrrolidin-3-yl)methanol;hydrochloride

Cat. No.: B2661301
CAS No.: 2260931-39-1
M. Wt: 193.72
InChI Key: NOINKLIDZUHZOR-UHFFFAOYSA-N
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Description

(3-Tert-butylpyrrolidin-3-yl)methanol hydrochloride is a pyrrolidine-derived organic compound characterized by a tert-butyl substituent at the 3-position of the pyrrolidine ring and a hydroxymethyl group at the same carbon. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.

Properties

IUPAC Name

(3-tert-butylpyrrolidin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-8(2,3)9(7-11)4-5-10-6-9;/h10-11H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOINKLIDZUHZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tert-butylpyrrolidin-3-yl)methanol;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl halides under basic conditions.

    Attachment of the Methanol Group: The methanol group is introduced through a nucleophilic substitution reaction, where a hydroxyl group is added to the carbon atom of the pyrrolidine ring.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butylpyrrolidin-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halides, amines.

Scientific Research Applications

(3-Tert-butylpyrrolidin-3-yl)methanol;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (3-Tert-butylpyrrolidin-3-yl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butyl group introduces steric bulk and hydrophobicity, distinguishing it from other substituted pyrrolidine derivatives. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Physical State Key Properties
(3-Tert-butylpyrrolidin-3-yl)methanol hydrochloride (Target) C₁₀H₂₂ClNO 219.74 (estimated) tert-butyl, hydroxymethyl Powder (inferred) High hydrophobicity due to tert-butyl; likely hygroscopic
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride C₆H₁₁ClF₃NO 205.61 trifluoromethyl, hydroxymethyl Powder Polar due to -CF₃; moderate hazards (H315, H319, H335)
((3R,4R)-4-Methylpyrrolidin-3-yl)methanol hydrochloride C₇H₁₆ClNO 165.66 methyl, hydroxymethyl Solid (inferred) Stereospecific activity; reduced steric hindrance compared to tert-butyl
[(3S)-3-Methyl-3-piperidyl]methanol hydrochloride (Piperidine analog) C₇H₁₆ClNO 165.66 methyl, hydroxymethyl Not specified Piperidine ring increases basicity; altered pharmacokinetics vs. pyrrolidine

Notes:

  • Trifluoromethyl analogs (e.g., ) exhibit higher polarity and distinct safety profiles due to electronegative fluorine atoms.
  • Stereochemistry (e.g., (3R,4R)-methyl in ) influences binding affinity and metabolic stability in chiral environments.

Spectroscopic Characterization

Structural elucidation of such compounds relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 1.2–1.4 ppm for tert-butyl protons) .
  • Mass Spectrometry : ESI-MS (e.g., m/z 372.2 [M + H]+ in ) and molecular ion peaks for molecular weight confirmation.
  • X-ray Crystallography : Used for stereochemical confirmation in chiral analogs .

Biological Activity

(3-Tert-butylpyrrolidin-3-yl)methanol;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant research findings.

The compound is synthesized through a multi-step process involving the formation of a pyrrolidine ring, introduction of the tert-butyl group, and attachment of the methanol group, followed by hydrochloride salt formation to enhance solubility.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor or activator, modulating biochemical pathways by binding to active or allosteric sites on proteins. This interaction can alter the activity and function of enzymes involved in critical physiological processes.

1. Enzyme Modulation

Research indicates that this compound can influence enzyme mechanisms, making it useful in biochemical assays. Its role as a probe in studies investigating enzyme kinetics has been highlighted in several studies.

2. Therapeutic Potential

The compound has been investigated for its therapeutic properties, particularly in the context of central nervous system (CNS) disorders. Its modulation of neuropeptide systems suggests potential applications in treating anxiety, panic disorders, and sleep disturbances .

3. Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties, potentially serving as a precursor in the development of new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Enzyme InhibitionModulates enzyme activity in biochemical assays
CNS DisordersPotential treatment for anxiety and panic disorders
AntimicrobialExhibits activity against bacterial strains

Comparative Analysis with Similar Compounds

Comparative studies with similar compounds such as (3-Tert-butylpyrrolidine) and (3-Tert-butylpyrrolidin-3-yl)amine reveal that the presence of the methanol group significantly alters the chemical behavior and biological activity. The unique structure enhances solubility and reactivity, making it a valuable compound for further research.

Table 2: Comparison with Similar Compounds

Compound NameKey DifferencesPotential Applications
(3-Tert-butylpyrrolidine)Lacks methanol group; different reactivityLimited biological activity
(3-Tert-butylpyrrolidin-3-yl)amineContains amine group; alters pharmacological profileVaries from target interactions
This compound Unique structure enhances solubility and efficacyBroad therapeutic potential

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